Safrole oxide Safrole oxide Safrole oxide induces endothelial-mesenchymal transition via the ATF4/p75NTR/IL-8 signal pathway.
Brand Name: Vulcanchem
CAS No.: 7470-44-2
VCID: VC0542305
InChI: InChI=1S/C10H10O3/c1-2-9-10(13-6-12-9)4-7(1)3-8-5-11-8/h1-2,4,8H,3,5-6H2
SMILES: C1C(O1)CC2=CC3=C(C=C2)OCO3
Molecular Formula: C10H10O3
Molecular Weight: 178.18 g/mol

Safrole oxide

CAS No.: 7470-44-2

Cat. No.: VC0542305

Molecular Formula: C10H10O3

Molecular Weight: 178.18 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Safrole oxide - 7470-44-2

Specification

CAS No. 7470-44-2
Molecular Formula C10H10O3
Molecular Weight 178.18 g/mol
IUPAC Name 5-(oxiran-2-ylmethyl)-1,3-benzodioxole
Standard InChI InChI=1S/C10H10O3/c1-2-9-10(13-6-12-9)4-7(1)3-8-5-11-8/h1-2,4,8H,3,5-6H2
Standard InChI Key KZYXVVGEWCXONF-UHFFFAOYSA-N
SMILES C1C(O1)CC2=CC3=C(C=C2)OCO3
Canonical SMILES C1C(O1)CC2=CC3=C(C=C2)OCO3
Appearance Solid powder

Introduction

Chemical Identity and Physicochemical Properties

Safrole oxide (CAS 7470-44-2) is a bicyclic organic compound with a molecular weight of 178.19 g/mol and an exact mass of 178.063 Da . Its structure combines a 1,3-benzodioxole moiety with an epoxide-substituted allyl chain, conferring both lipophilic and reactive properties.

Physical Properties

The compound typically exists as a solid at room temperature, with a density of 1.332 g/cm³ and a boiling point of 283.7°C at standard atmospheric pressure . Its refractive index (1.606) and logP value (1.356) indicate moderate polarity, balancing solubility in organic solvents like dimethyl sulfoxide (DMSO) and ethanol with limited aqueous miscibility .

PropertyValue
Molecular FormulaC₁₀H₁₀O₃
Molecular Weight178.19 g/mol
Density1.332 g/cm³
Boiling Point283.7°C at 760 mmHg
LogP1.356
Hydrogen Bond Acceptors3

Solubility and Stability

Safrole oxide displays preferential solubility in polar aprotic solvents such as DMSO, ethanol, and dimethylformamide (DMF), with limited dissolution in water (<1 mg/mL) . Stability studies recommend storage at -20°C for long-term preservation, though the compound remains intact at ambient temperatures for short periods during shipping . In vivo formulations often employ solubilizing agents like Tween 80 or corn oil to enhance bioavailability .

Synthesis and Structural Modification

Classical Nitration and Epoxidation

The synthesis of safrole oxide derivatives often begins with nitration of safrole (C₁₀H₁₀O₂), a naturally occurring precursor found in sassafras oil . Treatment of safrole with nitric and sulfuric acids at -5°C yields 4-allyl-5-nitro-1,2-methylenedioxybenzene (75% yield) alongside minor byproducts like (2E)-3-(3',4'-methylenedioxy)phenyl acrylaldehyde . Subsequent epoxidation using oxidizing agents such as sodium perborate introduces the reactive oxirane ring, critical for biological activity .

Catalytic Asymmetric Epoxidation

Recent advances employ chiral catalysts to produce enantiomerically pure safrole oxide, enhancing its specificity in drug-target interactions. For example, titanium-based catalysts with tartrate ligands achieve enantiomeric excess (ee) >90%, though scalability remains a challenge .

Mechanisms of Anticancer Activity

Apoptosis Induction in Lung Cancer Cells

In A549 human lung adenocarcinoma cells, safrole oxide (112.36–449.44 μmol/L) triggers apoptosis via p53 upregulation and G₁-phase cell cycle arrest . Immunofluorescence assays reveal a 3.5-fold increase in p53 expression within 24 hours, correlating with caspase-3 activation and DNA fragmentation . Notably, the compound spares non-malignant cells at therapeutic concentrations, suggesting tumor-selective cytotoxicity .

Breast Cancer Cell Line Studies

Derivatives like (2E)-3-(3',4'-methylenedioxy)phenyl acrylaldehyde exhibit enhanced potency against MCF-7 and MDA-MB-231 breast cancer cells, with IC₅₀ values of 18.7 μM compared to safrole’s 5–10 mM . Structure-activity relationships (SARs) indicate that the epoxide group enhances electrophilic reactivity, enabling covalent binding to cellular nucleophiles like glutathione .

Pharmacokinetic and Toxicological Profiles

Biotransformation Pathways

Safrole oxide undergoes rapid hepatic metabolism via cytochrome P450 enzymes (CYP2E1, CYP3A4), yielding dihydrodiol and glutathione conjugates . In vitro studies using human liver microsomes estimate a half-life (t₁/₂) of 2.3 hours, necessitating sustained-release formulations for clinical use .

Acute and Chronic Toxicity

Rodent models indicate a median lethal dose (LD₅₀) of 320 mg/kg for oral administration, with hepatotoxicity and nephrotoxicity observed at higher doses . Chronic exposure studies (90 days) in rats reveal no carcinogenicity at 50 mg/kg/day, though the U.S. FDA restricts safrole derivatives in food products due to potential genotoxicity .

Environmental Fate and Ecotoxicology

Atmospheric Degradation

With a calculated Henry’s law constant of 9.07 × 10⁻⁶ atm·m³/mol, safrole oxide partitions predominantly into air, where it reacts with hydroxyl radicals (half-life: 5.1 hours) and ozone (half-life: 23 days) . Photolysis is negligible due to weak absorption above 290 nm .

Aquatic Bioaccumulation

The compound’s moderate logP (1.356) corresponds to a bioconcentration factor (BCF) of 90 in fish, suggesting accumulation in lipid-rich tissues . Hydrolysis studies at pH 7 show <5% degradation over 30 days, highlighting environmental persistence .

Industrial and Research Applications

Pharmaceutical Intermediates

Safrole oxide serves as a precursor to piperonyl butoxide (a pesticide synergist) and MDMA (3,4-methylenedioxymethamphetamine), though regulatory controls limit large-scale production .

Polymer Chemistry

The epoxide’s ring-strain energy (≈27 kcal/mol) enables copolymerization with diols or diamines, producing crosslinked polymers with applications in drug delivery systems .

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